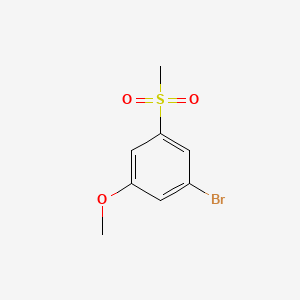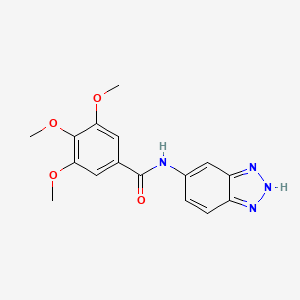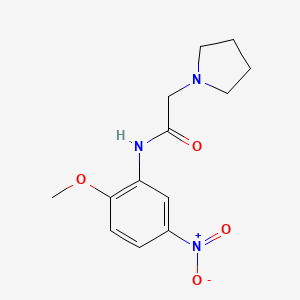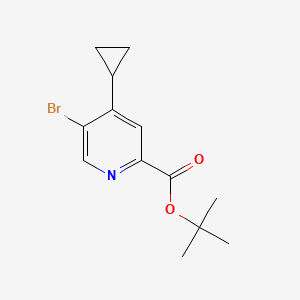
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene is an organic compound with the molecular formula C8H9BrO3S It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-methoxy-5-(methylsulfonyl)Benzene typically involves multiple steps One common method starts with the bromination of 3-methoxyanisole to introduce the bromine atom at the meta positionThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and methylsulfonyl chloride for sulfonation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy and methylsulfonyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-bromo-3-methoxy-5-(methylsulfonyl)Benzene exerts its effects depends on its specific application. In chemical reactions, the bromine atom and the functional groups on the benzene ring play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved can vary widely, from enzyme active sites in biological systems to catalytic sites in industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-bromo-3-methoxybenzene: Lacks the methylsulfonyl group, making it less reactive in certain types of reactions.
1-bromo-4-(methylsulfonyl)benzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) groups on the benzene ring. This combination allows for a wide range of chemical reactivity and makes the compound versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9BrO3S |
|---|---|
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
1-bromo-3-methoxy-5-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9BrO3S/c1-12-7-3-6(9)4-8(5-7)13(2,10)11/h3-5H,1-2H3 |
Clé InChI |
ULOODDSURQASHD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)Br)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)




![1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one](/img/structure/B13926081.png)
![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13926082.png)
![2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13926084.png)
